6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, hydrazines, and malononitrile under reflux conditions. The reaction is often catalyzed by bases such as piperidine or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the electrophile used .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins .
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 6-amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness: The uniqueness of 6-amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The butoxy and methoxy groups enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H26N4O3/c1-4-6-10-27-16-9-8-13(11-17(16)26-3)18-14(12-22)20(23)28-21-19(18)15(7-5-2)24-25-21/h8-9,11,18H,4-7,10,23H2,1-3H3,(H,24,25) |
InChI Key |
XZULVOKGHSKLEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)CCC)N)C#N)OC |
Origin of Product |
United States |
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